2-Ethoxyacetohydrazide hydrochloride
CAS No.: 1049750-42-6
Cat. No.: VC8357595
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049750-42-6 |
|---|---|
| Molecular Formula | C4H11ClN2O2 |
| Molecular Weight | 154.59 g/mol |
| IUPAC Name | 2-ethoxyacetohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C4H10N2O2.ClH/c1-2-8-3-4(7)6-5;/h2-3,5H2,1H3,(H,6,7);1H |
| Standard InChI Key | QJHKFYAAHZNVJB-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NN.Cl |
| Canonical SMILES | CCOCC(=O)NN.Cl |
Introduction
Synthesis and Reaction Optimization
While no direct synthesis of 2-ethoxyacetohydrazide hydrochloride is documented, analogous hydrazide hydrochlorides are prepared via hydrazinolysis of esters or acyl halides followed by salt formation. A plausible route involves:
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Hydrazine reaction with ethoxyacetyl chloride:
The hydrochloride salt forms in situ or via post-synthesis treatment with HCl gas.
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Alternative pathway: Condensation of ethyl ethoxyacetate with hydrazine hydrate, followed by HCl acidification.
Reaction optimization data from analogous systems (Table 1) highlight critical factors:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | CH₃CN | 75% |
| Base | Cs₂CO₃ | Facilitates deprotonation |
| Additive | Et₃N·3HF | Enhances activation |
| Temperature | 110°C | Balances kinetics/thermodynamics |
For 2-ethoxyacetohydrazide hydrochloride, polar aprotic solvents (e.g., acetonitrile) and mild bases (e.g., K₂CO₃) would likely favor high yields while avoiding decomposition of the ethoxy group.
Physicochemical Properties
Based on structurally related hydrazide hydrochlorides, the following properties are inferred:
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Solubility: High solubility in polar solvents (water, ethanol, DMSO) due to ionic character; limited solubility in nonpolar solvents.
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Melting Point: Estimated 180–200°C (decomposition may occur before melting).
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Stability: Hygroscopic; sensitive to prolonged exposure to moisture or high temperatures. Store under inert atmosphere at 2–8°C.
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pKa: Hydrazide NH protons ~2–3; hydrochloride counterion lowers pH in solution.
Comparative data from acetohydrazide derivatives suggest that electron-donating substituents like ethoxy increase solubility but may reduce thermal stability relative to aryl-substituted analogs.
Applications in Organic and Medicinal Chemistry
Hydrazide hydrochlorides serve as versatile intermediates:
Intermediate in Heterocycle Synthesis
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Pyrazole and triazole formation: Hydrazides undergo cyclocondensation with diketones or nitriles. For example, reaction with β-ketoesters yields pyrazolones, bioactive scaffolds in drug discovery .
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Schiff base preparation: Condensation with aldehydes/ketones forms hydrazones, investigated for antimicrobial and anticancer activities.
Pharmaceutical Relevance
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Antitubercular agents: Hydrazide derivatives exhibit potency against Mycobacterium tuberculosis by inhibiting mycolic acid synthesis.
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Antioxidant activity: The –NH–NH₂ group scavenges free radicals, as demonstrated in ferric reducing antioxidant power (FRAP) assays.
While 2-ethoxyacetohydrazide hydrochloride itself is underexplored, its ethoxy group could enhance bioavailability compared to unsubstituted analogs.
Recent Advancements and Future Directions
Recent methodologies for C–N bond formation , such as metal-free C(sp³)–N coupling, could streamline hydrazide synthesis. Future research on 2-ethoxyacetohydrazide hydrochloride should prioritize:
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Catalytic asymmetric synthesis for enantiopure derivatives.
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Structure-activity relationship (SAR) studies to optimize bioactivity.
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Green chemistry approaches using water or biodegradable solvents.
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